

Spectroscopic Scrutiny: A Comparative Analysis of 3-Amino-4-chlorobenzonitrile Isomers

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Compound of Interest

Compound Name: 3-Amino-4-chlorobenzonitrile

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A detailed spectroscopic comparison of **3-Amino-4-chlorobenzonitrile** and its key isomers, 4-Amino-3-chlorobenzonitrile, 2-Amino-4-chlorobenzonitrile, and 5-Amino-2-chlorobenzonitrile, reveals distinct spectral fingerprints crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive analysis of their ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The positional isomerism of the amino and chloro substituents on the benzonitrile framework significantly influences the electronic environment of the aromatic ring and, consequently, their spectroscopic properties. Understanding these differences is paramount for researchers in medicinal chemistry and materials science, where precise structural characterization is essential.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the four isomers of amino-chlorobenzonitrile.

Table 1: ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ , ppm) and Multiplicity
3-Amino-4-chlorobenzonitrile	Data not available in searched resources.
4-Amino-3-chlorobenzonitrile	7.54 (d, $J=1.7$ Hz, 1H), 7.35 (dd, $J=1.8, 8.4$ Hz, 1H), 6.77 (d, $J=8.5$ Hz, 1H), 4.63 (br s, 2H, -NH ₂)[1]
2-Amino-4-chlorobenzonitrile	Data not available in searched resources.
5-Amino-2-chlorobenzonitrile	Data not available in searched resources.

Table 2: ^{13}C NMR Spectral Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ , ppm)
3-Amino-4-chlorobenzonitrile	Data not available in searched resources.
4-Amino-3-chlorobenzonitrile	Data not available in searched resources.
2-Amino-4-chlorobenzonitrile	Data not available in searched resources.
5-Amino-2-chlorobenzonitrile	Data not available in searched resources.

Table 3: FT-IR Spectral Data (KBr Pellet, cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)
3-Amino-4-chlorobenzonitrile	Data not available in searched resources.
4-Amino-3-chlorobenzonitrile	N-H stretch: (broad), C≡N stretch: , C-Cl stretch: , Aromatic C=C stretch:[2]
2-Amino-4-chlorobenzonitrile	N-H stretch: 3452, 3363, C≡N stretch: 2211, C-Cl stretch: 782[3]
5-Amino-2-chlorobenzonitrile	Data not available in searched resources.

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

Compound	Molecular Ion (m/z) and Key Fragments
3-Amino-4-chlorobenzonitrile	Data not available in searched resources.
4-Amino-3-chlorobenzonitrile	M ⁺ : 152, 154 (approx. 3:1 ratio); Fragments: 90[2]
2-Amino-4-chlorobenzonitrile	Data not available in searched resources.
5-Amino-2-chlorobenzonitrile	Data not available in searched resources.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz) is utilized for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- ¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is carried out. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer using the KBr pellet technique.

- Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

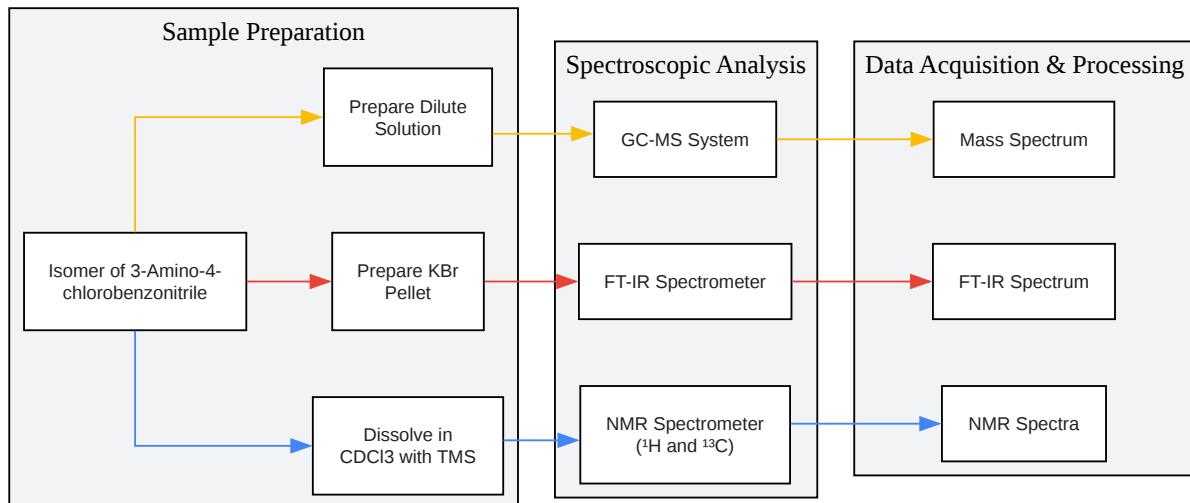
Gas Chromatography-Mass Spectrometry (GC-MS)

Electron ionization (EI) mass spectra are obtained using a GC-MS system.

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.
- GC Separation: The sample solution is injected into the gas chromatograph, where the components are separated based on their volatility and interaction with the capillary column.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized by electron impact. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of the **3-Amino-4-chlorobenzonitrile** isomers is depicted below.

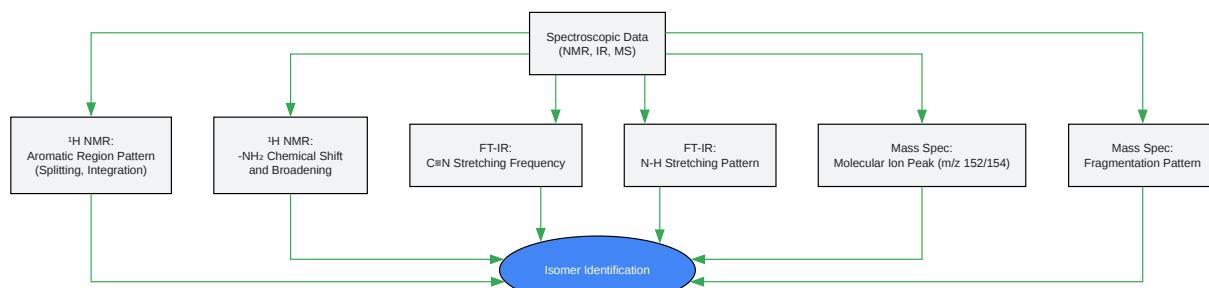


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General workflow for spectroscopic analysis.

Isomer Differentiation Logic

The differentiation between the isomers relies on the predictable effects of the substituent positions on the spectroscopic signals.



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Logic for differentiating isomers.

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